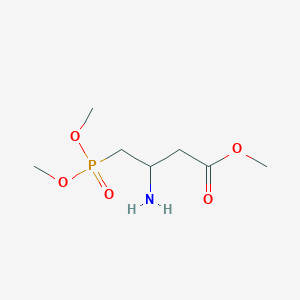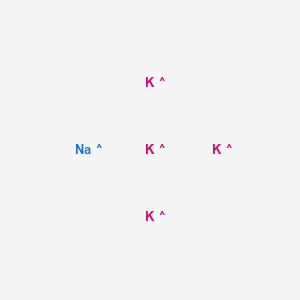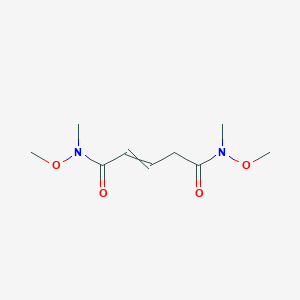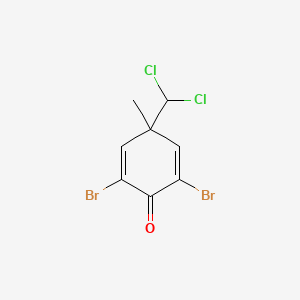![molecular formula C25H32F2 B14289549 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene CAS No. 139395-95-2](/img/structure/B14289549.png)
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms and a heptylcyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptylcyclohexyl group and the difluorobenzene ring.
Reaction Conditions: The heptylcyclohexyl group is attached to the benzene ring through a series of reactions, including Friedel-Crafts alkylation and subsequent fluorination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the heptylcyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
4-(4-Heptylcyclohexyl)benzene: Lacks the fluorine atoms but has the heptylcyclohexyl group.
1,4-Difluoro-2-(4-heptylcyclohexyl)benzene: A positional isomer with different placement of the fluorine atoms.
Uniqueness
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is unique due to the combination of fluorine atoms and the heptylcyclohexyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
139395-95-2 |
|---|---|
Molecular Formula |
C25H32F2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,2-difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h12-20H,2-11H2,1H3 |
InChI Key |
ZEYWVWKPIJUOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)



